REACTION_CXSMILES
|
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].C=O.C(O)(C)C.[P:13](=[O:17])([OH:16])([OH:15])[OH:14]>>[P:13]([O-:17])([OH:16])([OH:15])=[O:14].[C:2]([OH:6])(=[O:5])[CH:3]=[O:4] |f:0.1|
|
Name
|
4-diazodiphenylamine hydrogensulfate
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 40° C. for additional 20 hours
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to form yellow precipitate
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |